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Compound of Interest

Compound Name: Diallyl dicarbonate

Cat. No.: B055262

For Researchers, Scientists, and Drug Development Professionals

Foreword

Diallyl dicarbonate, systematically known as diallyl pyrocarbonate and often abbreviated as
(Alloc)20, is a pivotal reagent in modern organic synthesis. Its significance is most pronounced
in the strategic protection of amine functionalities, a cornerstone of peptide and complex
molecule synthesis. This guide offers a comprehensive exploration of diallyl dicarbonate, from
its fundamental chemical properties and synthesis to its mechanistic role and practical
applications in pharmaceutical development. Authored from the perspective of a Senior
Application Scientist, this document synthesizes established chemical principles with practical,
field-proven insights to provide a self-validating resource for the discerning scientific
professional.

Compound Identification and Physicochemical
Properties

Diallyl dicarbonate is frequently a source of confusion due to its nomenclature. It is crucial to
distinguish it from the simpler diallyl carbonate (CAS No. 15022-08-9). The "di" in dicarbonate
refers to the pyrocarbonate functional group, which consists of two carbonate moieties linked
by an anhydride-like oxygen atom.

Table 1: Core Identification and Physicochemical Data for Diallyl Dicarbonate[1][2][3]
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Identifier Value

CAS Number 115491-93-5

IUPAC Name prop-2-enoxycarbonyl prop-2-enyl carbonate
Synonyms Diallyl pyrocarbonate, (Alloc)20, Pyrocarbonic

acid diallyl ester

Molecular Formula CsH100s

Molecular Weight 186.16 g/mol

Appearance Colorless to light yellow clear liquid
Density 1.121 g/mL at 25 °C

Boiling Point 60 °C at 0.05 mmHg

Refractive Index

n2°/D 1.431 - 1.435

SMILES

C=CCOC(=0)OC(=0)0CC=C

INChl Key
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Synthesis of Diallyl Dicarbonate

The synthesis of dialkyl pyrocarbonates, including diallyl dicarbonate, generally proceeds via

the reaction of an alkali metal alkyl carbonate with an alkyl halocarbonate.[4] This established
methodology can be specifically adapted for diallyl dicarbonate. The conceptual basis for this
synthesis is the nucleophilic acyl substitution where the allyl carbonate anion attacks the
electrophilic carbonyl carbon of allyl chloroformate.

Conceptual Synthesis Protocol

While a detailed, peer-reviewed protocol specifically for diallyl dicarbonate is not readily
available in public literature, a valid and scientifically sound procedure can be extrapolated
from the general synthesis of pyrocarbonates.[4]

Step 1: Preparation of Sodium Allyl Carbonate (Not Isolated) Sodium allyloxide is first prepared
by reacting allyl alcohol with a strong base like sodium hydride in an anhydrous aprotic solvent
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(e.g., THF). This alkoxide is then carbonated by bubbling dry carbon dioxide gas through the
solution to form sodium allyl carbonate in situ.

Step 2: Reaction with Allyl Chloroformate Allyl chloroformate is then added to the reaction
mixture containing the freshly prepared sodium allyl carbonate. The reaction proceeds to form
diallyl dicarbonate and sodium chloride as a byproduct.

Step 3: Work-up and Purification The precipitated sodium chloride is removed by filtration. The
filtrate, containing the crude diallyl dicarbonate, is then concentrated under reduced pressure.
Final purification is achieved by vacuum distillation to yield the pure product.

Causality Note: The use of freshly prepared sodium allyl carbonate is critical as alkali metal
alkyl carbonates can be hygroscopic and prone to decomposition. The reaction is conducted
under anhydrous conditions to prevent the hydrolysis of the highly reactive allyl chloroformate
and the product. Vacuum distillation is necessary for purification due to the compound's high
boiling point at atmospheric pressure.

Mechanism of Action: The Allyloxycarbonyl (Alloc)
Protecting Group

The primary utility of diallyl dicarbonate in drug development and complex synthesis lies in its
function as an efficient reagent for the introduction of the allyloxycarbonyl (Alloc) protecting
group onto primary and secondary amines.[5]

Protection of Amines

The protection reaction is a nucleophilic acyl substitution. The amine's lone pair of electrons
attacks one of the electrophilic carbonyl carbons of diallyl dicarbonate. This leads to the
formation of a tetrahedral intermediate, which then collapses, displacing an allyl carbonate
anion as a leaving group. This leaving group is unstable and readily decomposes to carbon
dioxide and an allyloxide anion, which is subsequently protonated during work-up. The result is
a stable, protected amine in the form of an allyl carbamate.[6]
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Fig. 1: Amine protection using Diallyl Dicarbonate. Products
Reactants Decomposition of
Leaving Group
Diallyl Dicarbonate
(Alloc)20 \

Nucleophilic Acyl v
R-NH:2 -
Substitution
[(Primary AmineD\

Click to download full resolution via product page

Fig. 1: Amine protection using Diallyl Dicarbonate.

Deprotection: Palladium-Catalyzed Allylic Cleavage

The key advantage of the Alloc group is its unique deprotection pathway, which confers
orthogonality to many other common protecting groups (e.g., acid-labile Boc and base-labile
Fmoc). Deprotection is achieved under mild conditions using a palladium(0) catalyst, such as
tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a4], in the presence of an allyl cation
scavenger.[4][6]

The catalytic cycle involves:

» Oxidative Addition: The Pd(0) complex coordinates to the double bond of the allyl group and
undergoes oxidative addition, cleaving the C-O bond to form a m-allyl-palladium(ll) complex.

o Decarboxylation: The carbamate intermediate readily loses carbon dioxide to generate an
amine anion.

» Nucleophilic Attack/Reductive Elimination: The allyl cation scavenger (a soft nucleophile like
morpholine, dimedone, or phenylsilane) attacks the mt-allyl complex, transferring the allyl
group to the scavenger and regenerating the Pd(0) catalyst.[6][7]
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Fig. 2: Palladium-catalyzed Alloc deprotection workflow.

Application in Drug Development: Synthesis of
Liraglutide

The orthogonality of the Alloc group is particularly valuable in Solid-Phase Peptide Synthesis
(SPPS), where multiple functional groups must be selectively manipulated. A prominent
example is in the synthesis of Liraglutide, a GLP-1 receptor agonist used in the treatment of
type 2 diabetes.

Liraglutide is a 31-amino acid peptide that is acylated on the side chain of a lysine residue (at
position 26) with a palmitic acid derivative via a glutamic acid spacer. This modification is
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crucial for its extended half-life in vivo.

Synthetic Strategy for Liraglutide

In a common SPPS strategy for Liraglutide, the peptide backbone is assembled on a solid
support using Fmoc chemistry.[8] To enable the specific modification of the lysine at position
26, a lysine derivative with an orthogonal side-chain protecting group is required. Fmoc-
Lys(Alloc)-OH is an ideal building block for this purpose.

Experimental Protocol: Alloc-Lysine Strategy in Liraglutide Synthesis[8][9]

o Peptide Elongation: The linear peptide sequence is synthesized on a solid-phase resin using
standard Fmoc-SPPS protocols. When the lysine at position 26 is to be incorporated, Fmoc-
Lys(Alloc)-OH is used.

o Selective Alloc Deprotection: Once the full peptide backbone is assembled, the resin-bound
peptide is treated with a solution of Pd(PPhs)s and an allyl scavenger (e.g., phenylsilane) in a
suitable solvent like dichloromethane (DCM). This selectively removes the Alloc group from
the lysine side chain, leaving all other acid-labile side-chain protecting groups (like tBu, Trt,
Boc) and the N-terminal Fmoc group (if present) intact.

o Side-Chain Acylation: The newly liberated e-amino group of the lysine residue is then
acylated. This is typically done by coupling it with a pre-activated palmitoyl-glutamic acid
derivative (e.g., Palmitoyl-Glu-OtBu).

o Final Cleavage and Deprotection: The fully assembled and modified peptide is cleaved from
the resin, and all remaining side-chain protecting groups are removed simultaneously using
a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

 Purification: The crude Liraglutide is then purified to pharmaceutical grade using reverse-
phase high-performance liquid chromatography (RP-HPLC).

This strategy exemplifies the power of diallyl dicarbonate as the ultimate source of the Alloc
group, enabling the precise, late-stage functionalization of a complex biomolecule, a critical
capability in modern drug development.

Safety, Handling, and Storage
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As a reactive chemical reagent, diallyl dicarbonate requires careful handling to ensure
laboratory safety. The following information is synthesized from supplier safety data sheets.[1]

Table 2: Hazard Identification and Safety Precautions
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Category

Information

GHS Hazard Statements

H227: Combustible liquid.[1] H302 + H312 +
H332: Harmful if swallowed, in contact with skin
or if inhaled.[1] H315: Causes skin irritation.

H319: Causes serious eye irritation.

Personal Protective Equipment (PPE)

Chemical-resistant gloves (e.qg., nitrile), safety
goggles with side shields or face shield, and a
lab coat are mandatory. All handling should be
performed in a certified chemical fume hood to

avoid inhalation of vapors.

Handling

Avoid contact with skin, eyes, and clothing.
Keep away from heat, sparks, and open flames.
[1] The material is moisture and heat sensitive; it
is recommended to store and handle under an
inert atmosphere (e.g., nitrogen or argon). Do
not eat, drink, or smoke when using this

product.[1]

Storage

Store in a tightly sealed container in a cool, dry,
and well-ventilated area.[1] Recommended
storage is under refrigerated or frozen

conditions (<0°C).

First Aid Measures

If Swallowed: Call a POISON CENTER or
doctor. Rinse mouth. Do not induce vomiting.[1]
If on Skin: Wash with plenty of water. Call a
POISON CENTER or doctor if you feel unwell.
[1] If Inhaled: Remove person to fresh air and
keep comfortable for breathing. Call a POISON
CENTER or doctor.[1] If in Eyes: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to
do. Continue rinsing. If eye irritation persists, get

medical advice.

Disposal

Dispose of contents/container to an approved

waste disposal plant in accordance with local,
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state, and federal regulations. Do not allow to

enter drains or waterways.

Conclusion

Diallyl dicarbonate (CAS No. 115491-93-5) is an indispensable tool for the modern synthetic
chemist, particularly within the pharmaceutical and biotechnology sectors. Its role as a
precursor to the allyloxycarbonyl (Alloc) protecting group provides a robust and orthogonal
strategy for amine protection that is critical for the multi-step synthesis of complex peptides like
Liraglutide. A thorough understanding of its properties, synthesis, and the palladium-catalyzed
mechanism of deprotection, coupled with stringent adherence to safety protocols, enables
researchers and drug development professionals to leverage its full potential in advancing the
frontiers of chemical and medical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b055262#cas-number-for-diallyl-dicarbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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